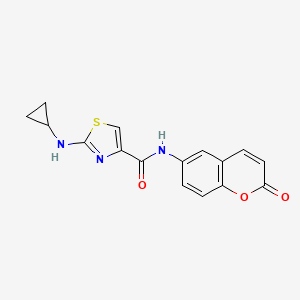![molecular formula C20H23N3O3 B6038821 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6038821.png)
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPP belongs to the class of compounds known as proline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival, differentiation, and apoptosis. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular processes.
Biochemical and physiological effects
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to enhance neuronal survival and function, improve memory and learning, and reduce the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability, making it an ideal candidate for in vivo studies. However, 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One area of research is the development of more potent and selective sigma-1 receptor agonists, which could have therapeutic potential for the treatment of various diseases. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, which could provide insights into the development of novel treatments for neurodegenerative diseases. Finally, the development of new delivery systems for 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide could enhance its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves the condensation of 3-pyridinecarboxaldehyde and 2-(3-aminophenyl)propanoic acid, followed by the acylation of the resulting proline derivative with butyryl chloride. This method has been optimized to yield high purity 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide in good yields.
Aplicaciones Científicas De Investigación
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-butanoyl-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-7-19(24)23-13-6-10-17(23)20(25)22-16-9-3-4-11-18(16)26-15-8-5-12-21-14-15/h3-5,8-9,11-12,14,17H,2,6-7,10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELHMCXFYPKMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6038740.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6038742.png)
![1-C-(5,7-diethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B6038746.png)
![2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one](/img/structure/B6038757.png)
![methyl 4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6038770.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]methionine](/img/structure/B6038772.png)

![methyl 5-oxo-5-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}pentanoate](/img/structure/B6038782.png)
![4-butyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6038788.png)
![6-methyl-3-[(2-propoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6038795.png)
![3-{3-[4-(1H-indol-4-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6038809.png)
![2-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylthio)benzamide](/img/structure/B6038826.png)

![[1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6038846.png)